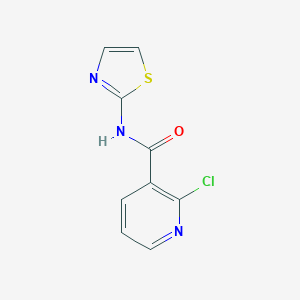

2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that contains a thiazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological pathways due to their diverse biological activities . For example, they can affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . For instance, certain thiazole derivatives have demonstrated potent effects on prostate cancer .

Biochemical Analysis

Biochemical Properties

The thiazole ring in 2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with thioamide derivatives under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 2-chloronicotinic acid and the thioamide group of the thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Agrochemicals: Used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.

Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide

- 2-chloro-N-(1,3-oxazol-2-yl)pyridine-3-carboxamide

- 2-chloro-N-(1,3-imidazol-2-yl)pyridine-3-carboxamide

Uniqueness

2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is unique due to the presence of both a thiazole and a pyridine ring, which confer distinct electronic and steric properties. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name |

2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3OS/c10-7-6(2-1-3-11-7)8(14)13-9-12-4-5-15-9/h1-5H,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAKXEZSINUUCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665902 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B370690.png)

![N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]-N-methylamine](/img/structure/B370694.png)

![N-(tert-butyl)-N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370696.png)

![N-(tert-butyl)-N-[2-(4-methylphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370698.png)

![4-methoxy-N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}benzamide](/img/structure/B370701.png)

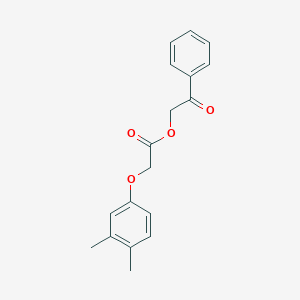

![2-(2-chlorophenoxy)-N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370705.png)

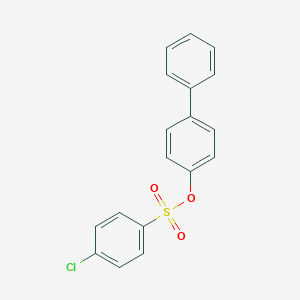

![2-(4-methylphenoxy)-N-(4'-{[(4-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370706.png)

![N-(tert-butyl)-N-[3-(methylsulfanyl)-2-(5-methyl-2-thienyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370707.png)

![1-(2,4-Dimethoxyphenyl)ethanone [1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B370718.png)